molecular formula C13H21F2NO3 B12935598 tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B12935598
M. Wt: 277.31 g/mol
InChI Key: PFBOUVFWFNPDEL-UHFFFAOYSA-N
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Description

tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms and a spirocyclic framework contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.

    Introduction of the fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Protection and deprotection steps: The hydroxyl group may be protected during intermediate steps and deprotected at the final stage to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides rigidity, which can influence the compound’s overall bioactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
  • tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. The combination of these functional groups with the spirocyclic core enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H21F2NO3

Molecular Weight

277.31 g/mol

IUPAC Name

tert-butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-7-12(8-16)6-13(14,15)4-9(12)5-17/h9,17H,4-8H2,1-3H3

InChI Key

PFBOUVFWFNPDEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CC2CO)(F)F

Origin of Product

United States

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